Home > Products > Screening Compounds P61859 > 3-ETHYL-N-(2-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
3-ETHYL-N-(2-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE -

3-ETHYL-N-(2-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Catalog Number: EVT-4842963
CAS Number:
Molecular Formula: C13H13FN2O2
Molecular Weight: 248.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, the synthesis of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a prodrug for an antiarthritic agent, involved the cycloaddition of carbethoxyformonitrile oxide to a pyrrolidine derivative, followed by hydrolysis.

Chemical Reactions Analysis
  • (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide: This benzamide derivative acts as a potent class I selective histone deacetylase (HDAC) inhibitor. It exhibits antitumor activity by increasing the intracellular level of acetyl-histone H3 and P21, inducing G1 cell cycle arrest and apoptosis.
  • Anticancer Agents: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, a benzamide derivative, shows potent in vitro and in vivo antitumor activity against human myelodysplastic syndrome.
  • Antimicrobial Agents: 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid exhibits comparable activity to ampicillin and vancomycin against Listeria monocytogenes and Escherichia coli.
  • Anti-inflammatory Agents: 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide acts as a prodrug for 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, an anti-inflammatory compound.

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

    Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, often referred to as (S)-17b in the study, is a potent histone deacetylase (HDAC) inhibitor. [] It exhibits selective inhibition towards class I HDAC isoforms and demonstrates significant anticancer activity. This compound has shown efficacy in inhibiting human myelodysplastic syndrome (SKM-1) cell lines, inducing G1 cell cycle arrest and apoptosis. [] Preclinical studies have indicated its potential as an oral anticancer drug candidate due to its favorable pharmacokinetic profile and low inhibition of the hERG channel. []

    Relevance: Although structurally distinct from 3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide shares the presence of a fluorine atom attached to a phenyl ring, suggesting potential exploration of this structural motif for anticancer activity. []

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

    Compound Description: This compound serves as a prodrug for 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, an anti-inflammatory agent. [] Studies in rats demonstrated that it is absorbed intact after oral administration and is metabolized to release the active anti-inflammatory compound. []

    Relevance: 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide belongs to the isoxazole class and shares the core structure with 3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide. [] Notably, both compounds feature a carboxamide group at the 4-position of the isoxazole ring, and both have a phenyl ring directly attached to the carboxamide nitrogen. [] The variations in substituents on the phenyl ring and the isoxazole ring highlight potential areas for modulating pharmacological properties within this chemical class.

5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide

    Compound Description: This compound is an established prodrug of 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, the anti-inflammatory agent also released from the prodrug 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide. [] It is noteworthy that this compound and 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide show similar plasma concentration profiles of the active anti-inflammatory compound after being metabolized in rats. []

    Relevance: 5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide exhibits significant structural similarity to 3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide. [] Both compounds share the core isoxazole structure with a carboxamide substituent at the 4-position and a substituted phenyl ring attached to the carboxamide nitrogen. [] This similarity emphasizes the relevance of the isoxazole-4-carboxamide scaffold in the context of anti-inflammatory drug development.

N-[2-((p-Bromocinnamyl)amino)ethyl]-5-isoquinolinesulfonamide

    Compound Description: This compound acts as a protein kinase A (PKA) inhibitor. [] In a study investigating the role of PKA in pain signaling, N-[2-((p-bromocinnamyl)amino)ethyl]-5-isoquinolinesulfonamide effectively prevented reflex potentiation and blocked the increase of AMPAR GluR1 subunits in the membrane fraction of the dorsal horn. []

    Relevance: While structurally dissimilar to 3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, N-[2-((p-bromocinnamyl)amino)ethyl]-5-isoquinolinesulfonamide highlights the potential for exploring kinase inhibition as a therapeutic target within the context of inflammatory processes and pain. []

(R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)-ethyl)-N-(2-pyridinyl)-cyclohexane Carboxamide (WAY-101405)

    Compound Description: WAY-101405 is a potent and selective antagonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor. [] This compound exhibits silent antagonist properties, meaning it does not inherently activate or inhibit the receptor in the absence of an agonist. [] Preclinical studies have demonstrated its efficacy in reversing cognitive impairment in various rodent models. []

    Relevance: While structurally distinct from 3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, WAY-101405 provides insight into the potential of targeting neurological pathways, such as those involving 5-HT1A receptors, for addressing cognitive dysfunction associated with inflammatory conditions. []

N'-(2-(5-((Thephylline-7'yl)methyl)-4-ethyl-1,2,4-triazole-3-ylthio)acethyl)isonicotinohydrazide (GKP-305)

    Compound Description: GKP-305 is a compound currently under investigation for its potential as a tuberculocidal drug. [, ] Preliminary studies in guinea pig models have shown it to be a promising candidate for treating tuberculosis, exhibiting efficacy and a good safety profile. [, ]

    Relevance: Although structurally distinct from 3-ethyl-N-(2-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, the development and exploration of GKP-305 underscore the importance of exploring novel chemical entities for addressing infectious diseases, particularly those like tuberculosis, which can significantly impact individuals with compromised immune systems. [, ] This emphasizes the broader relevance of exploring diverse chemical scaffolds for therapeutic development.

Properties

Product Name

3-ETHYL-N-(2-FLUOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

IUPAC Name

3-ethyl-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

InChI

InChI=1S/C13H13FN2O2/c1-3-10-12(8(2)18-16-10)13(17)15-11-7-5-4-6-9(11)14/h4-7H,3H2,1-2H3,(H,15,17)

InChI Key

QOFFCICZTCMVIR-UHFFFAOYSA-N

SMILES

CCC1=NOC(=C1C(=O)NC2=CC=CC=C2F)C

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=CC=C2F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.